molecular formula C7H10O B2824913 1-methylbicyclo[3.1.0]hexan-4-one CAS No. 14845-46-6

1-methylbicyclo[3.1.0]hexan-4-one

Cat. No.: B2824913
CAS No.: 14845-46-6
M. Wt: 110.156
InChI Key: DNGLGSJXMDGAJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methylbicyclo[3.1.0]hexan-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This method, although efficient, requires specialized equipment and glassware, making it challenging to scale up .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of catalytic processes can be applied to develop scalable production methods. The use of continuous flow reactors and advanced catalytic systems may offer potential solutions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methylbicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ketone functional group is particularly reactive and can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: The oxidation of this compound typically yields carboxylic acids or diketones.

    Reduction: Reduction reactions produce the corresponding alcohol, 5-Methylbicyclo[3.1.0]hexan-2-ol.

    Substitution: Halogenation results in the formation of halogenated derivatives of the compound.

Scientific Research Applications

1-methylbicyclo[3.1.0]hexan-4-one has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. Its unique bicyclic structure makes it an interesting subject for studying reaction mechanisms and stereochemistry .

In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties. The compound’s structural features make it a candidate for drug design and development, particularly in the search for new antimicrobial and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-methylbicyclo[3.1.0]hexan-4-one is primarily related to its interaction with biological targets through its ketone functional group. The compound can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexan-2-one: This compound shares the same bicyclic structure but lacks the methyl group at the fifth position.

    5-Isopropylbicyclo[3.1.0]hexan-2-one:

Uniqueness

The presence of the methyl group at the fifth position in 1-methylbicyclo[3.1.0]hexan-4-one distinguishes it from other similar compounds. This structural feature influences its chemical reactivity and biological activity, making it a unique compound for various applications .

Properties

IUPAC Name

5-methylbicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLGSJXMDGAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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